4,6-Dimethylpyrimidine

Descripción

Propiedades

IUPAC Name |

4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBIUXKNVUBKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061777 | |

| Record name | Pyrimidine, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-17-4 | |

| Record name | 4,6-Dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-DIMETHYLPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N99D3VHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4,6-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,6-dimethylpyrimidine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this pyrimidine (B1678525) derivative. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the synthesis and analysis of this compound are also included, along with visualizations of its chemical structure and synthetic pathway.

Chemical Structure and Identifiers

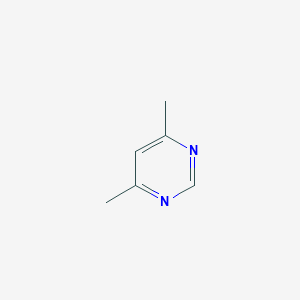

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions.[1] The presence of nitrogen atoms in the aromatic ring structure contributes to its polarity.

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1558-17-4[1] |

| Molecular Formula | C₆H₈N₂[1] |

| SMILES | Cc1cc(C)ncn1 |

| InChI | InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3 |

| InChIKey | LSBIUXKNVUBKRI-UHFFFAOYSA-N |

Physicochemical Properties

At room temperature, this compound is a colorless to pale yellow liquid.[1] It is known for its stability and a characteristic pyrimidine-like odor.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | [2] |

| Boiling Point | 154 °C | [2] |

| Density | 0.98 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.490 | [2] |

| Flash Point | 46 °C (closed cup) | [3] |

| pKa | Data not readily available | |

| LogP | Data not readily available | |

| Solubility | Moderately soluble in water; Soluble in ethanol (B145695) and methanol. |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides information about its functional groups and molecular structure.

Table 5: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M-H]⁺ |

| 66 | Moderate | C₄H₄N⁺ |

| 42 | High | C₂H₄N⁺ |

Synthesis and Reactivity

A common method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with formamide (B127407).

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

-

Materials: Acetylacetone, Formamide.

-

Procedure: A mixture of acetylacetone and formamide is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, is then isolated and purified by distillation.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.

-

Ionization: Electron ionization (EI) is used to generate the molecular ion and fragment ions.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2]

Table 7: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and safety considerations for this compound. The tabulated data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further research into its biological activities and potential applications in drug development is warranted.

References

- 1. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine from Acetylacetone and Urea

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylpyrimidine from the readily available starting materials, acetylacetone (B45752) and urea (B33335). This synthesis is a classic example of pyrimidine (B1678525) ring formation and can be accomplished through various methodologies, including traditional heating and modern microwave-assisted techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids and are found in a wide array of biologically active molecules and pharmaceuticals. The this compound scaffold, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with urea or its derivatives is a fundamental and widely utilized method for the construction of the pyrimidine ring, often referred to as the Pinner synthesis.

This guide will detail two primary synthetic approaches: a conventional heating method under acidic conditions and a rapid, efficient microwave-assisted synthesis. Each method will be presented with a detailed experimental protocol, a summary of key quantitative data, and visual representations of the reaction mechanism and experimental workflows.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods for preparing this compound from acetylacetone and urea, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Conventional Heating (Pinner Synthesis) | Microwave-Assisted Synthesis |

| Product | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | This compound-2(1H)-one |

| Catalyst | Hydrogen Chloride | Environmentally friendly, recyclable catalyst |

| Solvent | Methanol (B129727) or Isopropanol | Dry Media or Water |

| Temperature | 52-65 °C | 100 °C (in water) |

| Reaction Time | 2-3 hours | ~20 minutes |

| Yield | Up to 90.2%[1] | 85%[2][3] |

Experimental Protocols

Conventional Heating Method (Pinner Synthesis) for 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride

This protocol is adapted from a patented procedure and provides a high-yield synthesis of the hydrochloride salt of 2-hydroxy-4,6-dimethylpyrimidine.[1]

Materials:

-

Urea (0.5 mol, 30 g)

-

Acetylacetone (0.53 mol, 53 g)

-

Methanol (200 mL)

-

40% Hydrogen chloride in methanol (68 g)

-

Alkali metal hydroxide (B78521) (e.g., NaOH or KOH) for neutralization

Procedure:

-

In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea (30 g, 0.5 mol), acetylacetone (53 g, 0.53 mol), and methanol (200 mL).

-

Stir the mixture and heat to 52 °C.

-

Slowly add 68 g of a 40% hydrogen chloride solution in methanol.

-

Maintain the stirring and reflux the mixture for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

A solid precipitate of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride will form.

-

Filter the solid product and dry it to obtain the hydrochloride salt. The reported yield is approximately 72.4 g (90.2%).[1]

-

To obtain the free base (4,6-dimethylpyrimidin-2-ol or its tautomer), the hydrochloride salt can be neutralized with a solution of an alkali metal hydroxide.

Microwave-Assisted Synthesis of this compound-2(1H)-one

This method offers a significant reduction in reaction time and employs more environmentally benign conditions.[2][3][4]

Materials:

-

Acetylacetone

-

Urea

-

Potassium Carbonate (K₂CO₃)

-

Water

Procedure:

-

In a microwave-safe vial, mix equimolar amounts of acetylacetone and urea.

-

Add potassium carbonate (2.0 equivalents) as a base.

-

Add water (e.g., 10 mL) as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture with a power of 300 W at 100 °C for approximately 20 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Filter the precipitate and wash it several times with water.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound-2(1H)-one. This method has been reported to achieve a yield of 85%.[2][3]

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from acetylacetone and urea under acidic conditions (Pinner synthesis) proceeds through a series of condensation and cyclization steps.

Caption: Reaction mechanism for the Pinner synthesis of this compound.

Experimental Workflows

The following diagrams illustrate the step-by-step procedures for both the conventional and microwave-assisted synthesis methods.

Conventional Heating (Pinner Synthesis) Workflow:

Caption: Experimental workflow for the conventional synthesis of this compound.

Microwave-Assisted Synthesis Workflow:

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

References

Physical properties of 4,6-Dimethylpyrimidine (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 4,6-Dimethylpyrimidine

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₆H₈N₂.[1] As a derivative of pyrimidine, it serves as a valuable building block in various chemical syntheses. Understanding its physical properties, such as melting and boiling points, is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and materials science. At room temperature, this compound exists as a colorless, flammable liquid.[1][2] This guide provides a detailed overview of its key physical constants and outlines generalized experimental protocols for their determination.

Physical Properties

The melting and boiling points of this compound have been reported in various sources. A summary of these values is presented below.

| Physical Property | Value | Source |

| Melting Point | 25 °C | [3] |

| Boiling Point | 154 °C | [4][5] |

| 39-41 °C at 0.3 mmHg | [4] | |

| 260-263 °C at 4 mmHg | [4] | |

| Density | 0.98 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.490 | [4][5] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which a solid compound transitions into a liquid. A pure crystalline solid typically exhibits a sharp melting point over a narrow range of 0.5-1°C.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (in solid form, requires cooling below 25°C)

-

Thermometer

Procedure:

-

A small amount of the solidified this compound is introduced into the open end of a capillary tube.

-

The tube is gently tapped to pack the sample into the sealed end, filling it to a height of 1-2 mm.[6][7]

-

The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

-

The sample is heated at a controlled, slow rate.

-

The temperature is recorded at the first sign of melting (T1) and when the last crystal disappears (T2).[6] The melting point is reported as the T1-T2 range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus and Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

-

Sample of liquid this compound

Procedure:

-

The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

The temperature is monitored, and the boiling point is recorded when the temperature reading becomes stable, which corresponds to the temperature of the vapor in equilibrium with the boiling liquid.

-

It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties discussed.

Caption: Generalized workflow for melting and boiling point determination.

References

- 1. This compound | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [stenutz.eu]

- 4. This compound = 93 , technical grade 1558-17-4 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4,6-Dimethylpyrimidine CAS number 1558-17-4

An In-depth Technical Guide to 4,6-Dimethylpyrimidine (CAS: 1558-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with two methyl groups at the 4 and 6 positions.[1] Identified by its CAS number 1558-17-4, this compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, characterized by a π-deficient aromatic system and reactive methyl groups, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, spectroscopic data, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or low-melting solid under standard conditions.[1][2] It is soluble in common organic solvents like ethanol (B145695) and ether, but shows limited solubility in water.[1] The presence of two nitrogen atoms in the pyrimidine ring imparts basic properties to the molecule.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1558-17-4 | [4] |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 154 °C (lit.) | [6][7] |

| Density | 0.98 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.490 (lit.) | [2][6] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [6][8] |

| InChI Key | LSBIUXKNVUBKRI-UHFFFAOYSA-N | [4][5][6] |

| SMILES | Cc1cc(C)ncn1 | [1][6] |

Synthesis and Manufacturing

The primary synthetic route to the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment. For this compound and its close analogs, acetylacetone (B45752) is the universal 1,3-dicarbonyl starting material. The choice of the N-C-N reagent determines the substituent at the 2-position of the pyrimidine ring.

-

For 2-amino-4,6-dimethylpyrimidine (B23340): Guanidine (B92328) salts are used.[3][5]

-

For 4,6-dimethylpyrimidin-2(1H)-one: Urea is the reagent of choice.[2]

-

For This compound-2-thiol (B7761162): Thiourea is employed.[9]

-

For the parent this compound (unsubstituted at C2): Formamide would be the appropriate N-C-N source.

The reaction is a classic heterocyclic synthesis that provides a reliable and scalable method for producing the pyrimidine scaffold.

Experimental Protocols

While a detailed, peer-reviewed protocol for the parent this compound was not available, numerous protocols exist for its close and highly relevant analogs. The following procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is representative of the general cyclocondensation methodology.

Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Sonication [5]

This protocol describes an efficient synthesis using ultrasound irradiation.

-

Materials:

-

Guanidine hydrochloride (0.052 mol)

-

Acetylacetone (0.052 mol)

-

Sodium carbonate (Na₂CO₃) (0.052 mol)

-

Deionized water (15 mL)

-

-

Procedure:

-

Place guanidine hydrochloride, acetylacetone, and sodium carbonate into a round-bottom reaction vessel of appropriate thickness for sonochemical reactions.

-

Add 15 mL of water to the vessel.

-

Place the reaction vessel in a hot water bath maintained at 60°C.

-

Expose the contents of the flask to ultrasonic waves for 30 minutes.

-

After the reaction period, a solid product will have formed.

-

Cool the mixture and treat the solid product with a small quantity of cold water.

-

Filter the solid product through a Büchner funnel.

-

Wash the filter cake with water and dry to yield 2-amino-4,6-dimethylpyrimidine.

-

-

Expected Yield: ~75%[5]

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and quality control of this compound. Due to the limited availability of published spectra for the parent compound, data for the closely related 2-amino-4,6-dimethylpyrimidine is presented as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show a singlet for the C5 proton, a singlet for the two equivalent methyl groups, and potentially signals for the C2 proton. The ¹³C NMR would show distinct signals for the methyl carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon.

Table 2: Representative ¹H and ¹³C NMR Data for 2-Amino-4,6-dimethylpyrimidine in CDCl₃ [5]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 6.33 (s, 1H) | Ar-H (C5-H) |

| 5.36 (bs, 2H) | -NH₂ | |

| 2.25 (s, 6H) | -CH₃ (C4 & C6) | |

| ¹³C NMR | 167.6 | C4, C6 |

| 162.9 | C2 | |

| 108.6 | C5 | |

| 24.1 | -CH₃ |

Note: Data from ChemicalBook, citing a 2020 article in Synthetic Communications.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, characteristic peaks would include C-H stretching from the methyl groups and the aromatic ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Table 3: Representative FT-IR Vibrational Frequencies for 2-Amino-4,6-dimethylpyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3395 - 3310 | Strong | -NH₂ Stretching |

| 3175 | Weak | Aromatic C-H Stretching |

| 1633 | Weak | N-H Bending |

| 1575, 1537 | - | Conjugated C=C Stretching |

| 1459, 1381 | - | Aliphatic C-H Bending |

| 1243 | - | C-NH₂ Stretching |

Note: Data is for the 2-amino analog, which introduces N-H and C-NH₂ vibrations. For the parent compound, one would expect aromatic C-H stretching slightly above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and strong ring stretching (C=C, C=N) bands in the 1600-1400 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

In electron impact mass spectrometry, this compound (MW: 108.14) would be expected to show a strong molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern would be dictated by the stability of the aromatic pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[12][13] For this compound, key fragments would likely arise from:

-

Loss of a hydrogen radical (H•) to give a fragment at m/z = 107.

-

Loss of a methyl radical (CH₃•) to give a fragment at m/z = 93.

-

Cleavage of the ring, though this is less favorable due to its aromaticity.

Chemical Reactivity

The reactivity of this compound is governed by two main features: the electron-deficient pyrimidine ring and the acidic protons of the methyl groups.

-

Ring Reactivity: The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This makes the ring generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms are basic and can be protonated or alkylated. Quaternization of a ring nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.[3]

-

Methyl Group Reactivity: The methyl groups at the C4 and C6 positions are 'active' because their protons are acidic.[12] This acidity is due to the ability of the electron-withdrawing pyrimidine ring to stabilize the resulting carbanion via resonance. These active methyl groups can be deprotonated by a base and subsequently participate in condensation reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and other electrophiles.[3][8]

Applications in Research and Drug Development

This compound is primarily utilized as a foundational scaffold for the synthesis of more complex, biologically active molecules.[14] While the parent compound itself is not noted for significant biological activity, its derivatives are a rich source of leads in drug discovery.

-

Antimicrobial and Antifungal Agents: Derivatives incorporating a mercapto group (4,6-dimethyl-2-mercaptopyrimidine) have shown antimicrobial and antifungal properties.[14] Further modifications of this thiol intermediate lead to a variety of heterocyclic systems with potential therapeutic value.

-

Plant Growth Stimulators: S-substituted derivatives based on the this compound-2-thiol core have been synthesized and shown to possess pronounced plant growth-stimulating activity, indicating potential applications in agrochemistry.[7][9]

-

Anticancer and Anti-inflammatory Research: The pyrimidine nucleus is a well-established pharmacophore found in many anticancer and anti-inflammatory drugs.[15][16] The this compound scaffold is used to synthesize libraries of compounds for screening against various biological targets, such as kinases.[17] For example, pyrimidine-bridged thiadiazole derivatives have exhibited antitumor activity against human breast cancer cell lines.[18]

-

Intermediate for Approved Drugs: The 2-amino analog, 2-amino-4,6-dimethylpyrimidine, is a key intermediate in the manufacture of sulfamethazine (B1682506) (sulfadimidine), a sulfonamide bacteriostatic agent.[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][18] It should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[18]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required.[6] Work should be conducted in a fume hood to avoid inhalation of vapors.

Conclusion

This compound (CAS 1558-17-4) is a cornerstone synthetic building block in heterocyclic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its pyrimidine ring and activated methyl groups, provides chemists with a robust platform for creating diverse molecular architectures. While its direct biological applications are limited, its importance as a precursor to a wide range of pharmacologically active compounds—from antibacterials to potential anticancer agents and agrochemicals—is well-established. This guide serves as a technical resource for researchers leveraging this valuable scaffold in the pursuit of novel chemical entities for science and medicine.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. organic chemistry - Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. article.sapub.org [article.sapub.org]

- 14. Page loading... [guidechem.com]

- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sjomr.org.in [sjomr.org.in]

- 19. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 4,6-Dimethylpyrimidine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethylpyrimidine, a key heterocyclic compound used in chemical synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the two methyl groups.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H2 | ~9.0 | Singlet | CDCl₃ |

| H5 | ~7.0 | Singlet | CDCl₃ |

| CH₃ | ~2.6 | Singlet | CDCl₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |

| C2 | ~158 | CDCl₃ |

| C4/C6 | ~167 | CDCl₃ |

| C5 | ~118 | CDCl₃ |

| CH₃ | ~24 | CDCl₃ |

Note: These are approximate ranges, and actual values can vary based on experimental conditions.[2][3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insights into its functional groups and overall structure.

2.1. Infrared (IR) Spectral Data

The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the pyrimidine ring and its methyl substituents.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1580 | C=N stretching |

| ~1540 | C=C stretching (ring) |

| ~1450 | C-H bending (methyl) |

| ~800 | C-H out-of-plane bending |

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

2.2. Raman Spectral Data

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~1580 | Ring stretching |

| ~1380 | Ring stretching |

| ~1240 | Ring breathing |

| ~750 | Ring deformation |

Note: Raman shifts are obtained using a laser excitation source, and the observed peaks can vary with the wavelength of the laser used.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

3.1. NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified this compound.[2]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2]

-

Mix the sample using a vortex or sonicator until the solid is completely dissolved.[2]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

-

Securely cap and label the NMR tube.

-

-

Data Acquisition :

-

The spectra are typically recorded on a 400 MHz or 600 MHz NMR spectrometer.[5]

-

The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, standard pulse sequences are used.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

3.2. IR Spectroscopy Protocol

-

Sample Preparation (ATR-FTIR) :

-

A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4]

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is analyzed to identify the characteristic absorption bands.

-

3.3. Raman Spectroscopy Protocol

-

Sample Preparation :

-

The sample can be a pure liquid or solid.

-

For solids, the sample is often placed in a glass capillary tube or pressed into a pellet.

-

Aqueous solutions can also be analyzed, which is a key advantage of Raman spectroscopy.[6]

-

-

Data Acquisition :

-

The Raman spectrum is recorded using a Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4]

-

A laser, for example, a 1064 nm Nd:YAG laser, is used as the excitation source.

-

The scattered light is collected, typically at a 180° backscattering configuration, and passed through a monochromator to the detector.[7]

-

The spectrum is recorded in the Stokes region.

-

-

Data Processing :

-

The recorded spectrum is processed to remove any background fluorescence.

-

The positions and intensities of the Raman bands are determined.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Solubility Landscape of 4,6-Dimethylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethylpyrimidine, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound in a broad range of organic solvents remains largely unavailable in public-domain literature, this document outlines the established principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practice.

Introduction to the Solubility of this compound

This compound is a member of the pyrimidine (B1678525) family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of these nitrogen atoms and the methyl substituents influences its physicochemical properties, including its solubility.[1] Generally, this compound is recognized as being soluble in common polar organic solvents such as ethanol (B145695) and methanol (B129727) and exhibits moderate solubility in water.[1] The polarity of the solvent is a critical factor; the nitrogen atoms in the pyrimidine ring increase the molecule's overall polarity, which typically enhances its solubility in polar solvents.[1] Furthermore, the solubility of pyrimidine derivatives, including this compound, is generally temperature-dependent, with solubility tending to increase as the temperature rises.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a variety of organic solvents. The following table reflects this current lack of publicly available information. Researchers are encouraged to determine solubility experimentally for their specific applications.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | Not Available | Not Available | Not Available |

| Methanol | Not Available | Not Available | Not Available |

| Isopropanol | Not Available | Not Available | Not Available |

| Acetone | Not Available | Not Available | Not Available |

| Ethyl Acetate | Not Available | Not Available | Not Available |

| Dichloromethane | Not Available | Not Available | Not Available |

| Chloroform | Not Available | Not Available | Not Available |

| Dimethylformamide (DMF) | Not Available | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | Not Available |

| Toluene | Not Available | Not Available | Not Available |

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This protocol is based on the widely used gravimetric method, which is suitable for determining the solubility of solid compounds in liquid solvents.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (pore size appropriate for removing undissolved solid, e.g., 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. This duration can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle at the bottom of the vial. It is recommended to let the vial stand in the thermostatically controlled bath for a period to ensure the temperature remains constant.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtered saturated solution. This can be achieved by placing the evaporation dish in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation of the this compound. Alternatively, a gentle stream of inert gas can be directed over the surface of the solution.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the evaporation dish containing the dried this compound residue in a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial tare weight of the empty dish.

-

Calculate the solubility using the following formulas:

-

Solubility ( g/100 mL): (Mass of dried solute (g) / Volume of filtered supernatant (mL)) * 100

-

Solubility (mol/L): (Mass of dried solute (g) / Molar mass of this compound ( g/mol )) / Volume of filtered supernatant (L)

-

-

3. Data Reporting:

-

Report the solubility of this compound in the chosen organic solvent at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility along with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

References

An In-depth Technical Guide to 4,6-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular and physical properties, outlines established synthesis protocols, and explores its applications as a versatile building block in the development of novel therapeutic agents and functional materials. The information is presented to support advanced research and development activities.

Core Molecular and Physical Properties

This compound is a substituted pyrimidine (B1678525) with the chemical formula C₆H₈N₂.[1][2][3] Its structure consists of a pyrimidine ring with methyl groups attached at the 4 and 6 positions. This substitution pattern influences its chemical reactivity and physical characteristics.

Molecular Data

A summary of the key molecular identifiers and properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [1][2][3] |

| Molecular Weight | 108.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1558-17-4 | [1][2][3] |

| SMILES | CC1=CC(=NC=N1)C | [1] |

| InChI Key | LSBIUXKNVUBKRI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and application. It is a liquid at room temperature with a characteristic pyrimidine-like odor.[4]

| Property | Value | Source |

| Physical State | Liquid | [3][4] |

| Boiling Point | 154 °C (lit.) | [3] |

| Density | 0.98 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.490 (lit.) | [3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [3] |

| Solubility | Soluble in ethanol (B145695) and methanol; moderately soluble in water. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Several methods have been reported, with the condensation of a β-dicarbonyl compound with a guanidine (B92328) salt being a common approach for related structures.

Synthesis of 2-Amino-4,6-dimethylpyrimidine

A prevalent method for synthesizing a closely related and important derivative, 2-amino-4,6-dimethylpyrimidine, involves the reaction of a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium.[5]

Experimental Protocol:

-

Reaction Setup: To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

-

Heating: Heat the resulting slurry to 50-55 °C for 6 hours.

-

Cooling and Dilution: Cool the reaction mixture to room temperature and dilute it to 488 parts with water.

-

Crystallization: Further cool the solution to 10 °C and hold for 1 hour to allow for crystallization.

-

Filtration and Washing: Filter the precipitate and wash the filter cake with 75 parts of a 25% brine solution at 5-10 °C.

-

Recrystallization: Add the wet cake to 330 parts of water and heat to 85-90 °C.

-

Decolorization: Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

-

Salting Out and Final Crystallization: To the hot filtrate, add 95 parts of salt and stir for 10 minutes. Cool the slurry to 15 °C, stir for an additional 15 minutes, and then filter.

-

Final Washing and Drying: Wash the cake with 30 parts of water at 5-10 °C, suck dry, and then dry at 50 °C.

Applications in Research and Drug Development

Pyrimidine derivatives are fundamental components in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[6] this compound and its derivatives serve as crucial intermediates in the synthesis of more complex heterocyclic systems. These systems are foundational to many active pharmaceutical ingredients (APIs) with potential anticancer, antiviral, and anti-inflammatory activities.[7]

Derivatives of this compound have been investigated for a range of biological activities. For instance, 2-thiosubstituted derivatives have shown promising plant growth-stimulating activity.[8][9] This highlights the versatility of the this compound scaffold in generating novel bioactive compounds.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation, a common practice in drug discovery and agrochemical research.

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. This compound | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound = 93 , technical grade 1558-17-4 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

Tautomerism in 4,6-Dimethylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 4,6-dimethylpyrimidine core are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The tautomeric state of these compounds—the dynamic equilibrium between structural isomers that readily interconvert—is a critical determinant of their physicochemical properties and, consequently, their biological activity. This technical guide provides a comprehensive overview of the principal forms of tautomerism observed in this compound derivatives: amino-imino, keto-enol, and thiol-thione tautomerism. It presents a synthesis of quantitative data from computational and experimental studies, details the methodologies for their characterization, and illustrates the implications of tautomerism in drug design through logical workflows.

Introduction to Tautomerism in Pyrimidines

Tautomers are structural isomers that are in dynamic equilibrium, typically involving the migration of a proton. For substituted pyrimidines, the position of the substituent on the ring and the nature of that substituent dictate the type and position of the tautomeric equilibrium. This equilibrium can be influenced by various factors, including the solvent, temperature, and pH.[1] Understanding the predominant tautomeric form of a drug candidate is crucial as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and molecular shapes, all of which affect drug-receptor interactions.[2]

Principal Tautomeric Equilibria in this compound Derivatives

The this compound scaffold can exhibit several types of tautomerism depending on the substituent at the 2-position.

Amino-Imino Tautomerism

When the 2-substituent is an amino group, the compound can exist in equilibrium between the amino and imino forms.

Caption: Amino-imino tautomerism in 2-amino-4,6-dimethylpyrimidine.

Computational studies using Density Functional Theory (DFT) have been employed to determine the relative stabilities of these tautomers.

| Tautomer of 2-Amino-4,6-dimethylpyrimidine | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Amino | B3LYP | 6-31++G | 0.00 | [3] |

| Imino | B3LYP | 6-31++G | +8.5 to +10.5 | [3] |

Note: The energy range for the imino tautomer reflects different possible conformations.

Keto-Enol Tautomerism

With a hydroxyl group at the 2-position, this compound can undergo keto-enol tautomerism, existing as either 4,6-dimethylpyrimidin-2-ol (enol form) or 4,6-dimethylpyrimidin-2(1H)-one (keto form).

Caption: Keto-enol tautomerism in 4,6-dimethyl-2-hydroxypyrimidine (B87176).

| Tautomer System | Solvent | Predominant Form | Method |

| 2-Hydroxypyridine (B17775)/2-Pyridone | Various | Keto (in polar solvents) | UV Spectroscopy |

| 4(3H)-Pyrimidinone | Gas Phase | Keto | Computational |

| 2-Amino-5,6-dimethylpyrimidin-4-one | Solid State | Keto (1H- and 3H-) | X-ray Crystallography[5] |

Thiol-Thione Tautomerism

A thiol group at the 2-position leads to an equilibrium between the This compound-2-thiol (B7761162) (thiol form) and this compound-2(1H)-thione (thione form).

Caption: Thiol-thione tautomerism in this compound-2-thiol.

Experimental studies using UV-Vis spectroscopy have shown that the tautomeric equilibrium is highly dependent on the solvent. In nonpolar solvents, the thiol form is favored, while polar solvents and self-association shift the equilibrium towards the thione form.[6]

| Tautomer of this compound-2-thiol | Solvent | Predominant Form | Reference |

| Thiol/Thione | Dioxane (dilute) | Thiol | [6] |

| Thiol/Thione | Ethanol | Thione | [6] |

| Thiol/Thione | Water | Thione | [6] |

Experimental and Computational Protocols for Tautomerism Studies

A combination of experimental and computational methods is typically employed to fully characterize the tautomeric equilibria of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core structures is a prerequisite for their study.

-

2-Amino-4,6-dimethylpyrimidine: Commonly synthesized by the condensation of guanidine (B92328) with acetylacetone (B45752) in an aqueous alkaline medium.[2]

-

4,6-Dimethyl-2-hydroxypyrimidine: Prepared by the reaction of urea (B33335) and acetylacetone in a lower alcohol containing hydrogen chloride, followed by neutralization.[7][8]

-

This compound-2-thiol: Synthesized through the condensation of thiourea (B124793) with acetylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The different tautomers will have distinct chemical shifts for their respective protons and carbons.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. A range of solvents with varying polarities should be used to assess solvent effects.

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis: Identify the signals corresponding to each tautomer. The relative populations of the tautomers can be determined by integrating the signals of non-exchangeable protons that are unique to each form.

-

Variable Temperature Studies: To investigate the thermodynamics of the equilibrium, acquire spectra at a range of temperatures.

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

Different tautomers possess different chromophoric systems and thus exhibit distinct UV-Vis absorption spectra.

Experimental Protocol for UV-Vis Analysis:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity. The appearance of isosbestic points can indicate a two-component equilibrium. The equilibrium constant can be calculated from the absorbance data at different solvent compositions.[9]

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise positions of all atoms, including hydrogen atoms, to identify the tautomer.

For example, the crystal structure of 2-amino-5,6-dimethylpyrimidin-4-one revealed the presence of both 1H-keto and 3H-keto tautomers in the solid state.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).

Computational Protocol (DFT):

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

Tautomerism in Drug Design: A Case Study of Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a common feature in many protein kinase inhibitors. The specific tautomeric form of the pyrimidine derivative can be critical for its binding to the ATP-binding site of the kinase.[10] The tautomeric state determines the hydrogen bond donor and acceptor pattern, which is essential for recognition by the kinase.

A logical workflow for tautomer-specific drug design can be envisioned:

Caption: Logical workflow for tautomer-specific kinase inhibitor design.

This workflow emphasizes the importance of considering tautomerism early in the drug design process. By predicting and experimentally verifying the predominant tautomeric forms, medicinal chemists can design molecules with the correct hydrogen bonding patterns to achieve high affinity and selectivity for the target kinase.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding of the factors that govern the position of the tautomeric equilibrium is essential for the rational design of new therapeutic agents. The integrated use of computational and experimental techniques, as outlined in this guide, provides a robust framework for the characterization of these tautomeric systems, ultimately enabling the development of more effective and selective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 8. 4,6-Dimethyl-2-hydroxypyrimidine | 108-79-2 [chemicalbook.com]

- 9. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Methyl Groups in 4,6-Dimethylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methyl groups in 4,6-dimethylpyrimidine, a key building block in synthetic and medicinal chemistry. The enhanced acidity of these methyl groups, due to the electron-withdrawing nature of the pyrimidine (B1678525) ring, allows for a variety of condensation reactions, providing versatile pathways to novel heterocyclic compounds. This document details the core reactivity, experimental protocols, and quantitative data associated with these transformations.

Core Reactivity: Acidity and Condensation Reactions

The methyl groups at the 4- and 6-positions of the pyrimidine ring are "active" due to the electron-withdrawing effect of the two nitrogen atoms in the aromatic ring. This effect increases the acidity of the methyl protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, primarily through aldol-type and Claisen-like condensation reactions.

Key Reactions:

-

Aldol-Type Condensation: Reaction with aromatic aldehydes (e.g., benzaldehyde) to form styrylpyrimidines. Depending on the stoichiometry, either one or both methyl groups can react.

-

Claisen-Like Condensation: Reaction with esters (e.g., ethyl benzoate) to yield β-keto pyrimidines.

-

Reaction with Amide Acetals: Condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enamine derivatives.

These reactions provide a powerful toolkit for the functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science.

Aldol-Type Condensation with Aromatic Aldehydes

The reaction of this compound with aromatic aldehydes, such as benzaldehyde (B42025), in the presence of a base leads to the formation of styryl-substituted pyrimidines. The reaction can proceed to form either the mono- or bis-styryl derivative, depending on the reaction conditions and stoichiometry of the reactants.

Experimental Protocol: Synthesis of 4,6-Bis(styryl)pyrimidine

This protocol is adapted from a general method for the synthesis of related diarylpyrimidines.

Materials:

-

This compound

-

Benzaldehyde

-

Potassium tert-butoxide (t-BuOK) or other suitable base (e.g., NaOH, KOH)

-

Methanol (B129727) or Ethanol

-

Dichloromethane

Procedure:

-

In a mortar, finely grind potassium tert-butoxide (5.0 eq).

-

Add this compound (1.0 eq) and benzaldehyde (2.0 eq) to the mortar.

-

Grind the mixture vigorously at room temperature for 10-20 minutes. The mixture may become a sticky paste.

-

Continue grinding for an additional 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, add methanol to the reaction mixture and stir to disperse the solid.

-

Filter the solid product and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent system, such as dichloromethane/methanol, to yield the pure 4,6-bis(styryl)pyrimidine.

Quantitative Data for Aldol-Type Condensation Products

| Product Name | Reagents | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine[1] | 2-Thiomethyl-4,6-dimethylpyrimidine, 4-Benzylthiobenzaldehyde, t-BuOK | 50 | - | 7.0-8.0 (m, Ar-H, vinyl-H), 4.1 (s, 2H, S-CH2-Ph), 2.6 (s, 3H, S-CH3) | - |

| (E,E)-4,6-Bis(styryl)pyrimidines[2] | This compound, Aromatic Aldehyde, TFA | Moderate to Good | - | - | - |

Note: Specific NMR data for the unsubstituted 4,6-bis(styryl)pyrimidine was not available in the searched literature. The data provided is for a closely related derivative.

Reaction Mechanism: Aldol-Type Condensation

Caption: Mechanism of the base-catalyzed aldol-type condensation.

Claisen-Like Condensation with Esters

The active methyl groups of this compound can also undergo a Claisen-like condensation with esters, such as ethyl benzoate (B1203000), in the presence of a strong base like sodium amide or an organolithium reagent. This reaction leads to the formation of a β-keto pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Phenacyl-6-methylpyrimidine

This protocol is based on the reaction of the closely related 2,4,6-trimethylpyrimidine (B372508).

Materials:

-

This compound

-

Ethyl Benzoate

-

Sodium amide (NaNH₂) or n-Butyllithium

-

Anhydrous solvent (e.g., diethyl ether, toluene)

-

Ammonium (B1175870) chloride solution (for workup)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of this compound in anhydrous ether to the suspension.

-

Reflux the mixture for several hours to facilitate the formation of the pyrimidylmethylsodium.

-

Cool the reaction mixture to room temperature and add a solution of ethyl benzoate in anhydrous ether dropwise.

-

Stir the reaction mixture at room temperature for several hours, then reflux for an additional period to ensure completion of the reaction.

-

Cool the mixture and carefully quench the reaction by pouring it onto a mixture of ice and ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to yield 4-phenacyl-6-methylpyrimidine.

Quantitative Data for Claisen-Like Condensation Products

| Product Name | Reagents | Yield (%) | Boiling Point (°C/mmHg) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2,6-Dimethyl-4-phenacylpyrimidine | 2,4,6-Trimethylpyrimidine, Ethyl Benzoate, NaNH₂ | 22 | 158-160 / 1.0 | - | - |

| 4-Acetonyl-2,6-dimethylpyrimidine | 2,4,6-Trimethylpyrimidine, Phenyl Acetate, NaNH₂ | - | 108-110 / 1.0 | - | - |

Note: The data provided is for the analogous reactions of 2,4,6-trimethylpyrimidine as specific data for this compound was not available in the searched literature. The reactivity of the 4-methyl group is expected to be similar.

Reaction Mechanism: Claisen-Like Condensation

Caption: Mechanism of the Claisen-like condensation.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of active methyl groups with DMF-DMA is a common method for the synthesis of enamines. In the case of this compound, this reaction provides a route to vinylogous amidines, which are versatile intermediates for the synthesis of other heterocyclic systems.

Experimental Protocol: Synthesis of 4-(2-(Dimethylamino)vinyl)-6-methylpyrimidine

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

High-boiling solvent (e.g., dry dioxane or DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of dry dioxane.

-

Add N,N-dimethylformamide dimethyl acetal (1.1 to 2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the pure enamine derivative.

Quantitative Data for Reaction with DMF-DMA

| Product Name | Reagents | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| (E)-N,N-dimethyl-2-(pyrimidin-4-yl)ethenamine[3] | 4-Methylpyrimidine, DMF-DMA | - | - | 8.95 (d, 1H), 8.61 (d, 1H), 7.63 (d, 1H), 7.23 (dd, 1H), 5.75 (d, 1H), 3.09 (s, 6H) | - |

Note: The data provided is for the reaction of 4-methylpyrimidine. The reactivity of this compound is expected to be similar, potentially leading to mono- or di-substituted products depending on the conditions.

Experimental Workflow: Synthesis of Enamine Derivative

Caption: Workflow for the synthesis of the enamine derivative.

Conclusion

The active methyl groups of this compound provide a versatile handle for the synthesis of a wide array of functionalized pyrimidine derivatives. The aldol-type condensation, Claisen-like condensation, and reaction with DMF-DMA are robust methods for C-C and C-N bond formation at the 4- and 6-positions. The detailed protocols and data presented in this guide offer a valuable resource for researchers in synthetic and medicinal chemistry to exploit the reactivity of this important heterocyclic building block. Further exploration of these reactions with diverse electrophiles will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4,6-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4,6-dimethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. We delve into the seminal synthesis of this compound, presenting detailed experimental protocols for its preparation and the synthesis of key derivatives. This guide summarizes crucial quantitative data, outlines the evolution of its applications in drug development, and visualizes associated synthetic workflows.

Introduction

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry and is fundamental to a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in 1884 with the pioneering work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Within this broad and vital class of compounds, this compound has emerged as a significant building block in the synthesis of a variety of functional molecules, from kinase inhibitors to potential antiviral agents. This guide traces the history of this specific disubstituted pyrimidine, from its initial synthesis to its contemporary applications.

The Foundational Synthesis: A Historical Perspective

A common and historically significant method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with a source of the N-C-N fragment, such as an amidine or urea (B33335), followed by further modifications. The synthesis of a key intermediate, 2-amino-4,6-dimethylpyrimidine, for which detailed historical protocols are available, provides a clear example of the early synthetic strategies.

Experimental Protocols

2.1.1. Synthesis of 2-Amino-4,6-dimethylpyrimidine (Classic Method)

A well-documented early method for the synthesis of the 2-amino derivative involves the reaction of a guanidine (B92328) salt with acetylacetone in an aqueous alkaline medium. This method, detailed in a 1953 patent, represented a significant improvement over previous methods that required anhydrous solvents.[1]

-

Materials:

-

Guanidine nitrate: 135.5 parts by weight

-

Sodium carbonate: 33.5 parts by weight

-

Acetylacetone: 100 parts by weight

-

Water: 250 parts by weight

-

Activated carbon

-

Salt (for precipitation)

-

-

Procedure:

-

To 250 parts of water, add 135.5 parts of guanidine nitrate, 33.5 parts of sodium carbonate, and 100 parts of acetylacetone to form a slurry.

-

Heat the slurry to 95-100°C for two hours, during which time large crystals will form.

-

Cool the slurry to room temperature and dilute it to 488 parts with water.

-

Further cool the mixture to 10°C, hold for one hour, and then filter the crude product.

-

Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.

-

Add the wet cake to 330 parts of water and heat to 85-90°C.

-